molecular formula C19H20O9 B1153745 Iriflophenone 2-O-rhamnoside CAS No. 943989-68-2

Iriflophenone 2-O-rhamnoside

Cat. No.: B1153745
CAS No.: 943989-68-2
M. Wt: 392.4 g/mol
InChI Key:
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Biochemical Analysis

Biochemical Properties

Iriflophenone 2-O-rhamnoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to reduce the secretion of Immunoglobulin E (IgE) by human myeloma U266 cells, indicating its potential as an anti-allergic agent . Additionally, this compound exhibits cytotoxicity against several human tumor cell lines, including A-549 lung carcinoma, MCF-7 breast adenocarcinoma, and HT-29 colon adenocarcinoma . These interactions suggest that this compound can modulate immune responses and inhibit cancer cell proliferation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2). This compound also affects gene expression by downregulating the expression of genes involved in inflammation and tumor growth . Furthermore, this compound impacts cellular metabolism by altering the metabolic flux and levels of metabolites, contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of COX-2, reducing the production of pro-inflammatory mediators . It also interacts with signaling proteins and transcription factors, modulating their activity and influencing downstream signaling pathways. These molecular interactions contribute to the compound’s anti-inflammatory, anti-tumor, and anti-allergic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its anti-inflammatory and anti-tumor effects in in vitro and in vivo studies. The exact temporal dynamics of its effects may vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, some adverse effects may be observed, including potential toxicity to certain organs . Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability, distribution, and elimination. Additionally, this compound may affect metabolic flux and levels of metabolites, contributing to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. For instance, it may be transported across cell membranes via active transport or passive diffusion . Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its activity and function. These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components . This subcellular localization can influence the compound’s ability to modulate cellular processes and exert its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iriflophenone 2-O-rhamnoside typically involves the glycosylation of iriflophenone with rhamnose. The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid or other strong acids to facilitate the glycosidic bond formation .

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources like Aquilaria sinensis. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized benzophenones, reduced benzophenones, and substituted benzophenone derivatives.

Comparison with Similar Compounds

Comparison: Iriflophenone 2-O-rhamnoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities. Unlike other similar compounds, it has shown significant potential as an anti-allergic agent and exhibits cytotoxicity against a broader range of tumor cells .

Properties

IUPAC Name

[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3/t8-,15-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUFDLBIUJUAJE-KONKAKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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